molecular formula C7H7ClFN3 B13039138 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B13039138
M. Wt: 187.60 g/mol
InChI Key: RVMAAOJBPQIIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom at the 6-position, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-5-1-2-7-6(9)3-10-11(7)4-5;/h1-4H,9H2;1H

InChI Key

RVMAAOJBPQIIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.